molecular formula C18H15ClN2O3 B5865095 Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate

Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate

Cat. No.: B5865095
M. Wt: 342.8 g/mol
InChI Key: LEUYXBWPKGKHSA-UHFFFAOYSA-N
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Description

Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is a complex organic compound that features a phthalazinone core with a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the chlorophenyl group and the esterification of the propanoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phthalazinone compounds.

Scientific Research Applications

Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • 4-Chlorophenylphthalazinone
  • Methyl phthalazinone derivatives

Uniqueness

Methyl 3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phthalazinone core with a chlorophenyl group and a propanoate ester makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-24-16(22)10-11-21-18(23)15-5-3-2-4-14(15)17(20-21)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUYXBWPKGKHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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